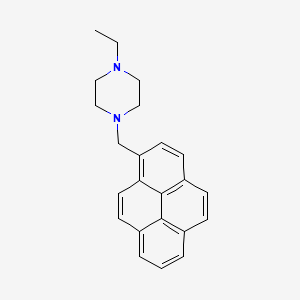

1-ethyl-4-(1-pyrenylmethyl)piperazine

Description

1-Ethyl-4-(1-pyrenylmethyl)piperazine is a piperazine derivative characterized by an ethyl group at the N1 position and a pyrenylmethyl substituent at the N4 position. The pyrenyl group, a polycyclic aromatic hydrocarbon (PAH), imparts significant hydrophobicity and steric bulk, distinguishing it from simpler piperazine derivatives.

Properties

IUPAC Name |

1-ethyl-4-(pyren-1-ylmethyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2/c1-2-24-12-14-25(15-13-24)16-20-9-8-19-7-6-17-4-3-5-18-10-11-21(20)23(19)22(17)18/h3-11H,2,12-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYWKOAWFPYMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between 1-ethyl-4-(1-pyrenylmethyl)piperazine and structurally related piperazine derivatives:

| Compound Name | Molecular Formula | Substituents | Biological Activity | Key Distinctions |

|---|---|---|---|---|

| 1-Ethyl-4-(1-pyrenylmethyl)piperazine | C₂₄H₂₇N₃ | Ethyl (N1), pyrenylmethyl (N4) | Potential DNA intercalation, fluorescence | Pyrene’s bulk and aromaticity enhance hydrophobicity and fluorescence |

| 1-Ethyl-4-(1-methylpyrazolyl)piperazine | C₁₂H₁₇N₅ | Ethyl (N1), methylpyrazole (N4) | Anxiolytic effects | Smaller substituent; targets TAARs |

| 1-Ethyl-4-(3-nitropyridin-2-yl)piperazine | C₁₂H₁₆N₄O₂ | Ethyl (N1), nitropyridine (N4) | Enzyme modulation (hypothesized) | Nitro group enhances reactivity |

| 1-((2-Methoxypyridin-4-yl)methyl)piperazine | C₁₂H₁₉N₃O | Methoxypyridylmethyl (N4) | Improved solubility | Methoxy group alters polarity |

| 1-[2-[2-(4-ethoxyphenoxy)ethoxy]ethyl]-4-methylpiperazine | C₁₈H₃₀N₂O₃ | Ethoxyphenoxyethoxyethyl (N4) | Varied binding affinity | Ethoxyphenoxy chain influences pharmacokinetics |

Key Comparative Insights

Substituent Effects on Bioactivity: The pyrenyl group in 1-ethyl-4-(1-pyrenylmethyl)piperazine distinguishes it from smaller substituents like pyrazole or nitropyridine. Pyrene’s aromaticity may facilitate interactions with DNA or hydrophobic protein pockets, whereas methylpyrazole derivatives exhibit TAAR-mediated anxiolytic activity . Ethoxyphenoxy-containing derivatives (e.g., ) demonstrate how extended alkyl-aryl chains alter binding kinetics, contrasting with pyrene’s planar structure .

Nitro groups (e.g., ) introduce polarity and electron-withdrawing effects, altering reactivity in synthetic pathways .

Synthetic Complexity :

- Pyrenylmethyl incorporation likely requires specialized alkylation or coupling reagents, whereas methylpyrazole or nitropyridine groups are introduced via standard nucleophilic substitutions .

In contrast, nitropyridine derivatives may target enzymatic pathways, and methylpyrazole compounds modulate neurotransmitter systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.